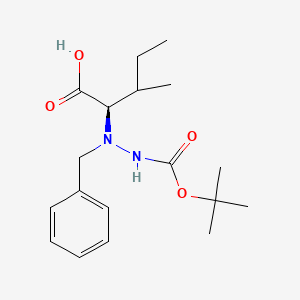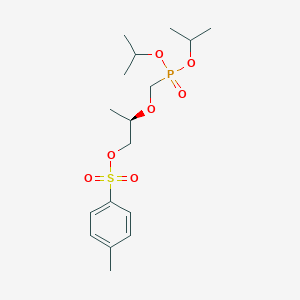![molecular formula C58H90N12O16 B15061947 3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide](/img/structure/B15061947.png)
3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide is a complex organic molecule with a highly intricate structure. This compound is notable for its multiple stereocenters and diverse functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the core structure: This involves the assembly of the tricyclic framework through a series of cyclization reactions.
Functional group modifications: Introduction of hydroxyl, benzyl, and other functional groups through selective reactions.
Stereocenter configuration: Use of chiral catalysts and reagents to achieve the desired stereochemistry at each stereocenter.
Industrial Production Methods
Industrial production of such a complex molecule is challenging and typically involves:
Optimization of reaction conditions: Scaling up the reactions while maintaining high yield and purity.
Use of automated synthesis: Employing automated synthesizers to handle the multiple steps and ensure reproducibility.
Purification techniques: Advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of existing groups to carbonyl functionalities.
Reduction: Conversion of carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular targets: Enzymes, receptors, and other proteins that the compound binds to, influencing their activity.
Pathways involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{(3R,6S,9R,13S,16R,19S,22R,25R,28S,31R,34S,38R,39aS)-28-[(2S)-2-Butanyl]-31-[(1R)-1,2-dihydroxyethyl]-38-hydroxy-6,34-bis[(1R)-1-hydroxyethyl]-16,22-bis[(1S)-1-hydroxy-2-methylpropyl]-3-isobutyl-13-isopropyl-19,27-dimethyl-1,4,7,11,14,17,20,23,26,29,32,35-dodecaoxo-9-pentyloctatriacontahydro-1H-pyrrolo[2,1-i][1,4,7,10,13,16,19,22,25,28,31,34]dodecaazacycloheptatriacontin-25-yl}propanamide .
- 3-{(3R,6S,9R,13S,16R,19S,22R,25S,28S,31R,34S,38R,39aS)-31-[(1R)-2-Amino-1-hydroxy-2-oxoethyl]-28-[(2S)-2-butanyl]-9-heptyl-38-hydroxy-6,34-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxyethyl)-16,22-bis[(1S)-1-hydroxy-2-methylpropyl]-3-isobutyl-13-isopropyl-27-methyl-1,4,7,11,14,17,20,23,26,29,32,35-dodecaoxooctatriacontahydro-1H-pyrrolo[2,1-i][1,4,7,10,13,16,19,22,25,28,31,34]dodecaazacycloheptatriacontin-25-yl}propanamide .
Propiedades
Fórmula molecular |
C58H90N12O16 |
|---|---|
Peso molecular |
1211.4 g/mol |
Nombre IUPAC |
3-[(6R,13S,19R,22S,25Z,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide |
InChI |
InChI=1S/C58H90N12O16/c1-7-11-13-20-35(73)28-38-48(76)57(85)62-37(23-24-44(59)74)49(77)60-29-45(75)69-25-16-21-42(69)54(82)64-39(27-34-18-14-12-15-19-34)51(79)67-46(32(5)8-2)56(84)66-40(30-71)52(80)61-36(10-4)50(78)65-41(31-72)53(81)68-47(33(6)9-3)58(86)70-26-17-22-43(70)55(83)63-38/h10,12,14-15,18-19,32-33,35,37-43,46-48,71-73,76H,7-9,11,13,16-17,20-31H2,1-6H3,(H2,59,74)(H,60,77)(H,61,80)(H,62,85)(H,63,83)(H,64,82)(H,65,78)(H,66,84)(H,67,79)(H,68,81)/b36-10-/t32-,33-,35?,37+,38?,39-,40-,41-,42-,43-,46+,47+,48?/m0/s1 |
Clave InChI |
WYLYXGBHDIWORI-BSACXQMXSA-N |
SMILES isomérico |
CCCCCC(CC1C(C(=O)N[C@@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N/C(=C\C)/C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N1)[C@@H](C)CC)CO)CO)[C@@H](C)CC)CC4=CC=CC=C4)CCC(=O)N)O)O |
SMILES canónico |
CCCCCC(CC1C(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)CC)CO)CO)C(C)CC)CC4=CC=CC=C4)CCC(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-phenoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B15061869.png)
![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)
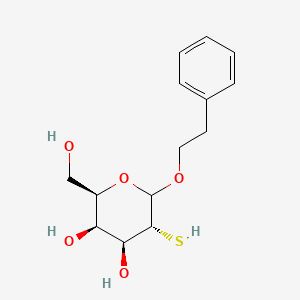
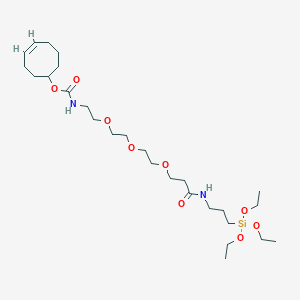
![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
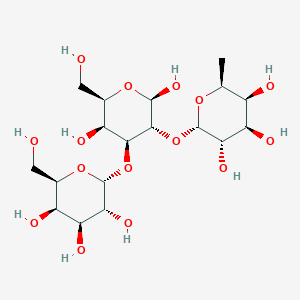
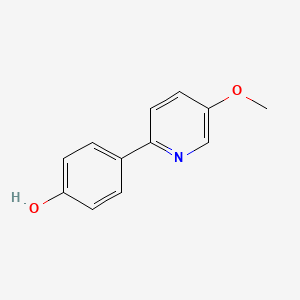
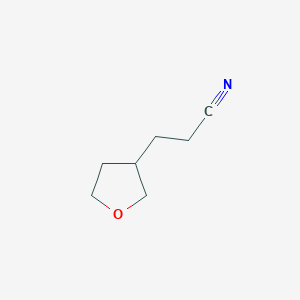
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B15061916.png)
![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
![tert-butyl N-[3-[3-[[6-(2,6-difluorophenyl)-5-fluoropyridine-2-carbonyl]amino]pyridin-4-yl]-5-methylcyclohexyl]carbamate](/img/structure/B15061923.png)
